An In-depth Technical Guide to the Chemical Properties of Tetrachloroguaiacol
An In-depth Technical Guide to the Chemical Properties of Tetrachloroguaiacol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrachloroguaiacol (TeCG), with the CAS number 2539-17-5, is a chlorinated phenolic compound derived from guaiacol.[1] It is primarily recognized as a significant environmental contaminant originating from the chlorine bleaching process in pulp and paper mills.[2] Due to the presence of four chlorine atoms on its aromatic ring, tetrachloroguaiacol exhibits high chemical stability and resistance to degradation, classifying it as a persistent organic pollutant (POP).[1] Its presence in the environment, persistence, and potential for bioaccumulation raise toxicological concerns, particularly regarding its effects on aquatic organisms and its potential to inhibit critical biological transport mechanisms. This guide provides a comprehensive overview of the chemical properties of tetrachloroguaiacol, detailed experimental protocols for its analysis, and visualizations of its toxicological and degradation pathways.
Physicochemical Properties
The chemical and physical properties of tetrachloroguaiacol are fundamental to understanding its environmental fate, transport, and biological interactions. These properties have been determined through various experimental and computational methods.
| Property | Value | Reference(s) |
| IUPAC Name | 2,3,4,5-tetrachloro-6-methoxyphenol | |
| CAS Number | 2539-17-5 | |
| Molecular Formula | C₇H₄Cl₄O₂ | |
| Molecular Weight | 261.92 g/mol | |
| Appearance | Off-white solid | |
| Melting Point | 119-121 °C | |
| Boiling Point | 316.0 °C at 760 mmHg; 140-180 °C at 0.01 Torr | |
| Density | 1.6 ± 0.1 g/cm³ | |
| Water Solubility | 1.60 x 10⁻⁵ M (predicted) | |
| pKa | 6.16 ± 0.33 (predicted) | |
| LogP (Octanol-Water Partition Coefficient) | 4.0 - 4.6 | |
| Vapor Pressure | 0.0 ± 0.7 mmHg at 25°C | |
| Flash Point | 144.9 °C |
Chemical Reactivity and Stability
Tetrachloroguaiacol's reactivity is largely dictated by the electron-withdrawing nature of the four chlorine atoms and the presence of the hydroxyl and methoxy (B1213986) functional groups on the aromatic ring.
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Stability : The polychlorinated aromatic ring confers significant chemical stability and resistance to both chemical and biological degradation. This persistence is a key characteristic of its environmental behavior.
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Oxidation : Under certain conditions, tetrachloroguaiacol can be oxidized to form corresponding quinones or other derivatives.
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Electrophilic Substitution : The chlorinated aromatic system is generally deactivated towards electrophilic substitution but can react with strong nucleophiles.
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Biodegradation : Despite its stability, certain microorganisms are capable of degrading tetrachloroguaiacol, typically under aerobic conditions. This process is crucial for its eventual removal from contaminated environments.
Experimental Protocols
Detailed methodologies are essential for the accurate determination of tetrachloroguaiacol's properties and for its quantification in various matrices.
Determination of Melting Point (Capillary Method)
This protocol is a standard method for determining the melting point of a solid crystalline organic compound.
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Sample Preparation : A small amount of dry, finely powdered tetrachloroguaiacol is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.
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Apparatus : A melting point apparatus (e.g., Mel-Temp or Thiele tube) equipped with a calibrated thermometer or a digital temperature sensor is used.
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Procedure :
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The capillary tube is placed in the heating block or oil bath of the apparatus, adjacent to the thermometer bulb.
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The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (119-121 °C).
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The heating rate is then reduced to approximately 1-2 °C per minute to allow for thermal equilibrium.
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The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.
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Reporting : The melting point is reported as the range from T1 to T2. For a pure compound, this range is typically narrow (0.5-1.0 °C).
Determination of Octanol-Water Partition Coefficient (LogP) - OECD 107 Shake Flask Method
The Shake Flask method is a widely used technique for determining the LogP of a chemical substance.
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Preparation : A solution of tetrachloroguaiacol is prepared in n-octanol that has been pre-saturated with water. A corresponding volume of water pre-saturated with n-octanol is also prepared.
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Equilibration : The n-octanol solution and the water are placed in a vessel and shaken vigorously until equilibrium is reached. The vessel is then centrifuged to ensure complete phase separation.
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Analysis : The concentration of tetrachloroguaiacol in both the n-octanol and the aqueous phases is determined using a suitable analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS).
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Calculation : The partition coefficient (P) is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from a method for the analysis of various chlorophenolic compounds in water samples.
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Sample Preparation and Extraction :
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An 800 mL water sample is placed in a 1 L separatory funnel.
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Internal standards (labeled chlorophenolics) are added.
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The sample is buffered with 25 mL of K₂CO₃ buffer.
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Derivatization : 25 mL of acetic anhydride (B1165640) is added to the buffered sample to acetylate the phenolic hydroxyl group, increasing volatility for GC analysis. The solution is allowed to react for 1 hour.
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Liquid-Liquid Extraction : The derivatized compounds are extracted from the aqueous phase by adding 100 mL of hexane (B92381) and shaking for 2 minutes. The organic (hexane) layer is collected after phase separation.
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GC-MS Conditions :
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GC Column : Thermo Scientific™ TraceGOLD™ TG-Dioxin column (or equivalent).
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Injector : Splitless injection at a suitable temperature (e.g., 250 °C).
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Oven Program : An optimized temperature program is used to achieve baseline separation of tetrachloroguaiacol from other chlorophenolics, typically with a run time of around 25 minutes.
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Mass Spectrometer : A triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode for high selectivity and sensitivity.
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Ionization : Electron Ionization (EI).
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Quantification : Quantification is performed by comparing the peak area of the analyte to that of the internal standard against a calibration curve.
Caption: Experimental workflow for the analysis of Tetrachloroguaiacol.
Toxicological Properties and Mechanism of Action
Tetrachloroguaiacol is classified as moderately toxic by ingestion and is an irritant to the skin and eyes. A key mechanism of its toxicity at the molecular level involves the disruption of renal transport processes.
Inhibition of Renal Organic Anion Transport
Tetrachloroguaiacol has been shown to be a competitive inhibitor of the organic anion transport (OAT) system in the basolateral membrane of renal proximal tubule cells. This system is crucial for the excretion of a wide range of endogenous and exogenous substances, including many drugs and their metabolites.
The OAT system operates via a tertiary active transport mechanism. An outwardly directed dicarboxylate gradient, maintained by a sodium-dicarboxylate cotransporter, drives the uptake of organic anions from the blood into the tubule cell in exchange for a dicarboxylate (e.g., α-ketoglutarate). Being an organic anion itself at physiological pH, tetrachloroguaiacol competes with other substrates for the binding site on the OAT proteins (such as OAT1 and OAT3), thereby inhibiting their transport and excretion.
Caption: Inhibition of Renal Organic Anion Transport by Tetrachloroguaiacol.
Environmental Fate and Biodegradation
As a persistent organic pollutant, the environmental fate of tetrachloroguaiacol is of significant interest. Its high LogP value suggests a tendency to partition into organic matter and bioaccumulate in organisms. While resistant to degradation, microbial pathways for its breakdown have been proposed, which are crucial for its ultimate removal from the environment.
Proposed Microbial Degradation Pathway
The microbial degradation of highly chlorinated phenols typically proceeds through a series of enzymatic reactions involving initial hydroxylation or dechlorination, followed by aromatic ring cleavage. For tetrachloroguaiacol, a plausible aerobic degradation pathway involves the following steps:
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O-Demethylation : The pathway may be initiated by an O-demethylase enzyme, which cleaves the methyl group from the methoxy moiety to yield tetrachlorocatechol (B74200) .
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Ring Cleavage : The resulting tetrachlorocatechol is then a substrate for a dioxygenase enzyme, which catalyzes the cleavage of the aromatic ring. This can occur via two main routes:
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Ortho-cleavage : The ring is cleaved between the two hydroxyl groups, leading to the formation of a chlorinated muconic acid derivative.
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Meta-cleavage : The ring is cleaved adjacent to one of the hydroxyl groups, yielding a chlorinated hydroxymuconic semialdehyde.
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Further Degradation : The ring-cleavage products are further metabolized through a series of reactions involving dechlorination and oxidation, eventually leading to intermediates of central metabolism, such as succinate (B1194679) and acetyl-CoA, and ultimately mineralization to CO₂, H₂O, and chloride ions.
Caption: Proposed aerobic microbial degradation pathway for Tetrachloroguaiacol.
